Cas no 3748-39-8 (2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one)

2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one structure
3748-39-8 structure
Productnaam:2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
CAS-nummer:3748-39-8
MF:C15H14O6
MW:290.268064975739
CID:1483882
PubChem ID:216328

2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 2,5,8-trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-benzo[g]chromen-4-one
    • 4H-Naphtho(2,3-b)pyran-4-one, 2,3-dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-
    • 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
    • MLS000863579
    • MLSMR
    • SMR000440773
    • Fonsecin
    • I4J4MWF94J
    • TMC-256B1
    • O8-Demethylfonsecin B
    • ACon0_001049
    • Q27133340
    • UNII-I4J4MWF94J
    • CHEBI:64543
    • 6-methoxy-2-methyl-2,5,8-tris(oxidanyl)-3H-benzo[g]chromen-4-one
    • MEGxm0_000042
    • 2,5,8-TRIHYDROXY-6-METHOXY-2-METHYL-2H,3H,4H-NAPHTHO[2,3-B]PYRAN-4-ONE
    • A826144
    • 3748-39-8
    • 2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g][1]benzopyran-4-one
    • ACon1_002280
    • SCHEMBL21638065
    • TMC 256B1
    • BDBM67437
    • 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one, 9CI
    • 2,5,8-Trihydroxy-6-methoxy-2-methyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-onato
    • CHEMBL1391235
    • NCGC00169993-02!2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one
    • NCGC00169993-01
    • AKOS040734985
    • Antibiotic TMC 256B1
    • cid_216328
    • DTXSID50958567
    • HMS2269P19
    • Inchi: InChI=1S/C15H14O6/c1-15(19)6-9(17)13-11(21-15)4-7-3-8(16)5-10(20-2)12(7)14(13)18/h3-5,16,18-19H,6H2,1-2H3
    • InChI-sleutel: FKCYENFBFZUSDP-UHFFFAOYSA-N
    • LACHT: CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)O)OC)O)O

Berekende eigenschappen

  • Exacte massa: 290.07902
  • Monoisotopische massa: 290.07903816g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 426
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 96.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.494
  • Kookpunt: 599.5°C at 760 mmHg
  • Vlampunt: 230.8°C
  • Brekindex: 1.695
  • PSA: 96.22
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD